rac Biotin-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

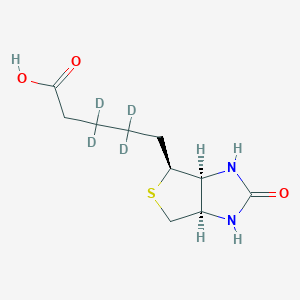

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O3S |

|---|---|

Molecular Weight |

248.34 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-3,3,4,4-tetradeuteriopentanoic acid |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i1D2,2D2 |

InChI Key |

YBJHBAHKTGYVGT-CCSQOTJNSA-N |

Isomeric SMILES |

[2H]C([2H])(C[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C([2H])([2H])CC(=O)O |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Engineering of Rac Biotin D4

Strategic Deuteration Approaches for rac Biotin-d4 Synthesis

The synthesis of this compound involves introducing four deuterium (B1214612) atoms into the biotin (B1667282) molecule. This process is achieved through chemical synthesis rather than biological pathways, allowing for controlled incorporation at specific sites.

The notation "d4" in this compound signifies the incorporation of four deuterium atoms. In commercially available standards, these deuterium atoms are typically located on the pentanoic acid side chain of the biotin molecule. Specifically, the compound is named rac-(±)-Biotin-d4 (pentanoic acid 2,2,3,3-d4), indicating that the hydrogen atoms at the C2' and C3' positions of the side chain are replaced with deuterium. cymitquimica.com This specific placement is achieved by using deuterated reagents during the chemical synthesis of the side chain, which is then attached to the core bicyclic ring structure. The use of stable heavy isotopes of elements like hydrogen has become a key strategy in drug development, primarily for use as tracers for quantification. medchemexpress.com

Biotin possesses three chiral centers in its bicyclic structure, leading to a total of eight possible stereoisomers. The naturally occurring and biologically active form is (+)-biotin. researchgate.net The synthesis of enantiomerically pure (+)-biotin is a significant chemical challenge that often involves complex, multi-step procedures and stereospecific reactions, for instance, starting from L-cysteine to set the correct stereochemistry. google.com

The term "rac" in this compound indicates that the compound is a racemic mixture, meaning it contains an equal amount of the d4-labeled (+)-biotin and its enantiomer, (-)-biotin-d4. Synthesizing the racemic form simplifies the process by circumventing the need for stereoselective steps that would otherwise be required to produce a single enantiomer. researchgate.net This approach makes the synthesis more cost-effective, which is suitable for its application as an internal standard where biological activity is not a prerequisite. The stereochemical course of reactions involving biotin and its derivatives is a critical aspect of its chemistry. nih.gov

The design of a synthetic pathway for an isotopically labeled compound is crucial for ensuring the label is introduced at the desired position with high efficiency. wikipedia.org In the case of this compound, where the deuterium is on the valeric acid side chain, the synthesis would involve a deuterated precursor for this part of the molecule. The general biosynthesis of biotin utilizes pimelic acid as a key precursor for the carbon skeleton. nih.gov In a chemical synthesis, a deuterated analogue of a pimelic acid derivative or a similar precursor building block would be employed.

Advanced Spectroscopic Characterization of this compound Labeling Fidelity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the location of deuterium atoms in a labeled molecule. Since deuterium (²H) has a different gyromagnetic ratio than protium (B1232500) (¹H), it is not observed in a standard ¹H NMR spectrum. wikipedia.org Therefore, the successful incorporation of deuterium at the 2' and 3' positions of the pentanoic acid side chain is confirmed by the absence of the corresponding proton signals in the ¹H NMR spectrum of this compound when compared to the spectrum of unlabeled biotin. nih.govresearchgate.net

| Proton Position | Typical ¹H Chemical Shift (ppm) in DMSO-d6 | Expected in this compound? |

| Ureido NH (1-NH, 3-NH) | ~6.4, ~6.3 | Yes |

| H-3a, H-4, H-6a | ~4.3, ~4.1, ~3.1 | Yes |

| H-6, H-6' | ~2.8, ~2.6 | Yes |

| Side Chain H-2' | ~2.0-2.2 | No |

| Side Chain H-3' | ~1.3-1.4 | No |

| Side Chain H-4' | ~1.5-1.7 | Yes |

Table 1: Comparison of expected ¹H NMR signals for Biotin and this compound. The absence of signals for side chain protons at the H-2' and H-3' positions in this compound confirms successful deuteration at these sites.

Mass Spectrometry (MS) is essential for confirming the mass shift due to isotopic labeling and for quantifying the isotopic enrichment. nih.govresearchgate.net For this compound, the molecular weight is 248.34 g/mol , which is four mass units higher than that of unlabeled biotin (244.31 g/mol ). cymitquimica.com This M+4 mass shift is readily detected by MS. sigmaaldrich.comnih.gov

High-resolution mass spectrometry can provide detailed information on the isotopic distribution, confirming the percentage of molecules that are correctly labeled with four deuterium atoms versus those with fewer (d0, d1, d2, d3). usbio.net Tandem mass spectrometry (MS/MS) is used for structural confirmation. When the parent ion of this compound is fragmented, the resulting product ions that retain the deuterated portion of the side chain will also exhibit a +4 Da mass shift compared to the fragments of unlabeled biotin. nih.gov This confirms that the deuterium labels are located on the side chain and are stable within the molecule.

| Isotopologue | Normalized Intensity (%) |

| d0 (unlabeled) | 0.04 |

| d1 | 0.08 |

| d2 | 0.09 |

| d3 | 2.73 |

| d4 | 97.07 |

Table 2: Representative isotopic distribution for a batch of this compound as determined by mass spectrometry. usbio.net This data demonstrates a high isotopic enrichment of the desired d4 species, with an isotopic purity of over 99%.

Purification and Isolation Strategies for High-Purity this compound for Research

The purification of this compound to a standard suitable for research applications involves sophisticated strategies to ensure both chemical and isotopic purity. The primary goals are the removal of synthetic impurities and the separation of isotopologues and, if necessary, the resolution of the racemic mixture.

Chromatographic Techniques for Separation and Enrichment

Chromatographic methods are central to the purification of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose, offering both high resolution and the potential for preparative scale-up.

For the separation of the racemic mixture of biotin, chiral HPLC is the method of choice. researchgate.netresearchgate.net Chiral stationary phases (CSPs) are employed to differentiate between the d- and l-enantiomers. researchgate.netnih.gov While specific methods for this compound are not extensively published, the principles of chiral separation for non-deuterated biotin are directly applicable. A common approach involves the use of polysaccharide-based or macrocyclic glycopeptide-based chiral columns. researchgate.netsigmaaldrich.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. researchgate.net

Reverse-phase HPLC is also utilized for the general purification of biotin and its derivatives to remove non-chiral impurities. researchgate.net A typical HPLC system for such purification would consist of a C18 column and a mobile phase composed of an aqueous solution with an organic modifier like acetonitrile. google.com The addition of an acid, such as trifluoroacetic acid, can improve peak shape and retention. google.com

For enrichment, preparative HPLC can be employed to isolate the desired deuterated compound from a mixture containing unlabelled or partially labelled species. researchgate.net The effectiveness of this separation relies on the slight differences in polarity and interaction with the stationary phase that can arise from isotopic substitution, although this is often challenging.

Table 1: Representative HPLC Conditions for Biotin Separation

| Parameter | Chiral Separation of Enantiomers | Reversed-Phase Purification |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | C18, 5 µm |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid | 0.05% Trifluoroacetic Acid in Water/Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

| Reference | researchgate.net | google.com |

Evaluation of Isotopic and Chemical Purity for Research Applications

The utility of this compound as an internal standard is directly dependent on its accurately determined chemical and isotopic purity. A combination of analytical techniques is employed to provide a comprehensive assessment.

Mass Spectrometry (MS) is the primary technique for determining isotopic purity and enrichment. sigmaaldrich.com High-resolution mass spectrometry can distinguish between the desired deuterated molecule and its non-deuterated and partially deuterated counterparts. almacgroup.com By analyzing the isotopic cluster of the molecular ion, the percentage of molecules containing four deuterium atoms (d4), as well as the presence of d0, d1, d2, and d3 species, can be quantified. almacgroup.comresearchgate.net This allows for the calculation of the isotopic enrichment, which is a critical parameter for its use in quantitative assays. almacgroup.com For instance, a commercially available standard of Biotin-d4 specifies an isotopic purity of ≥98 atom % D. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for assessing both chemical purity and confirming the position of the deuterium labels.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing unambiguous confirmation of the deuterium labeling sites. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms in the molecule.

Table 2: Analytical Techniques for Purity Evaluation of this compound

| Analytical Technique | Parameter Assessed | Typical Specification | Reference |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | >95% | lgcstandards.comadvatechgroup.com |

| Mass Spectrometry (MS) | Isotopic Purity/Enrichment | ≥98 atom % D | sigmaaldrich.com |

| Quantitative ¹H NMR (qNMR) | Chemical Purity | - | nih.gov |

| ²H NMR | Position of Deuterium Labels | - | - |

The combination of these chromatographic and spectroscopic methods ensures that this compound used in research is of high and well-defined purity, which is essential for its role as a reliable internal standard in demanding analytical applications. axios-research.com

Advanced Analytical Methodologies Utilizing Rac Biotin D4

Development and Validation of Quantitative Assays using rac Biotin-d4 as an Internal Standard

The use of this compound as an internal standard is a cornerstone for the development of robust and reliable quantitative assays. It allows for the precise measurement of biotin (B1667282) in various biological samples by correcting for variability during sample preparation and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Biotin Quantification in Complex Biological Matrices (e.g., Cell Extracts, Tissue Homogenates, Animal Samples)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of molecules like biotin in complex biological matrices. oup.com The development of such methods for biotin analysis in samples such as plasma, tissue homogenates, and cell extracts relies heavily on the use of a stable isotope-labeled internal standard like this compound to ensure accuracy. google.comnih.gov

Method development involves several critical steps. First, the sample must be processed to remove interfering substances, such as proteins, which can be achieved through protein precipitation. nih.gov Next is the chromatographic separation, where an appropriate HPLC or UHPLC column is selected to separate biotin from other matrix components. nih.govrjptonline.org A C18 or a pentafluorophenyl (PFP) column is often employed for the analysis of small molecules and their metabolites. nih.govrjptonline.org The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve good peak shape and resolution. rjptonline.org

Finally, the mass spectrometer parameters are tuned for maximum sensitivity. This involves selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and optimizing the multiple reaction monitoring (MRM) transitions for both biotin and the this compound internal standard. google.com The MRM transition for this compound is specifically monitored at m/z 249 > 231. google.com The concentration of the analyte is then determined by comparing the peak area ratio of the endogenous biotin to that of the known concentration of added this compound.

Table 1: Illustrative LC-MS/MS Parameters for Biotin Quantification using this compound

| Parameter | Typical Setting |

|---|---|

| Chromatography | UHPLC System |

| Column | Reversed-Phase C18 or PFP (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-10 µL |

| MS Detector | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MRM Transition (Biotin) | e.g., m/z 245.1 > 227.1 |

| MRM Transition (this compound) | m/z 249.1 > 231.1 google.com |

Stable Isotope Dilution Assay (SIDA) Principles and Optimization for Biotin and Analogs

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative mass spectrometry. tum.de The fundamental principle of SIDA is the addition of a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of preparation. tum.deresearchgate.net This labeled compound, serving as the internal standard, is chemically identical to the analyte of interest (endogenous biotin) and thus behaves in the same manner during extraction, purification, derivatization, and ionization. researchgate.net

Any loss of analyte during the sample workup will be accompanied by a proportional loss of the internal standard. tum.de Because the mass spectrometer can differentiate between the analyte and the isotopically labeled standard based on their mass difference, the ratio of their signals remains constant regardless of sample loss. tum.de This allows for highly accurate and precise quantification, as the measurement is based on this stable ratio. The key advantages of SIDA include:

Superior Accuracy: It effectively compensates for analyte loss during sample preparation. researchgate.net

Enhanced Specificity: The use of specific mass transitions minimizes interference from other compounds. researchgate.net

Compensation for Matrix Effects: The internal standard experiences the same ionization suppression or enhancement as the analyte. tum.de

Optimization of a SIDA method involves selecting an appropriate labeled standard with sufficient isotopic purity and a mass shift that prevents spectral overlap. researchgate.net For biotin, this compound provides a +4 Da mass difference, which is easily resolved by modern mass spectrometers.

Evaluation of Matrix Effects, Ion Suppression, and Recovery in Isotope-Labeled Quantitation

Matrix effects are a significant challenge in LC-MS analysis, especially with complex biological samples. longdom.org These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or enhancement (an increase in signal). nih.govchromatographyonline.com This can severely compromise the accuracy and reproducibility of quantitative methods. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. longdom.orgnih.gov Since this compound co-elutes with the endogenous biotin and has the same physicochemical properties, it is subjected to the same degree of ion suppression or enhancement. longdom.org By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to reliable quantification. longdom.org

Recovery, or the efficiency of the extraction process, can also vary between samples. By adding this compound at the beginning of the sample preparation process, it accounts for any losses during extraction, centrifugation, and transfer steps, ensuring that the final calculated concentration accurately reflects the initial amount in the sample. tum.de

Table 2: Validation Metrics for a this compound Based Assay

| Parameter | Acceptance Criteria | Rationale |

|---|---|---|

| Linearity (R²) | > 0.99 | Demonstrates a proportional response across a range of concentrations. rjptonline.org |

| Intra-day Precision (%RSD) | < 15% | Measures the reproducibility of results within the same day. mdpi.com |

| Inter-day Precision (%RSD) | < 15% | Measures the reproducibility of results on different days. mdpi.com |

| Accuracy / Recovery | 85-115% | Assesses the agreement between the measured value and the true value. mdpi.com |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Evaluates the influence of the sample matrix on ionization. |

Inter-laboratory Validation and Reproducibility of this compound-based Methods in Research

For an analytical method to be widely accepted and used for clinical or research purposes, it must demonstrate good reproducibility not only within a single laboratory but also between different laboratories. Inter-laboratory validation, or a collaborative study, assesses the robustness and transferability of the analytical method. economie.gouv.fr

Methods using this compound as an internal standard are inherently more robust and reproducible than those without. The internal standard corrects for minor variations in sample preparation protocols, instrument performance, and environmental conditions that can differ between labs. nih.gov While specific inter-laboratory validation data for this compound methods are not always publicly detailed, the principles of such validation are well-established. economie.gouv.fr A study typically involves sending standardized samples or reference materials to multiple laboratories, which then follow the same analytical protocol. The results are statistically compared to determine the method's precision (repeatability and reproducibility) and accuracy across the different sites. economie.gouv.fr The high precision demonstrated in single-lab validations of SIDA methods suggests strong potential for excellent inter-laboratory agreement. mdpi.com

Application of this compound in High-Throughput Analytical Platforms

The demand for analyzing large numbers of samples in areas like clinical research and metabolomics has driven the adaptation of robust analytical methods to high-throughput platforms. This compound plays a crucial role in maintaining data quality in these scaled-up applications.

Automation and Miniaturization of Sample Preparation for Labeled Biotin Analysis

To increase throughput, sample preparation, which is often a bottleneck, is frequently automated and miniaturized. This typically involves the use of 96-well or 384-well plates and robotic liquid handling systems. nih.gov Automation reduces manual errors, improves consistency, and allows for parallel processing of many samples.

In this context, an automated workflow for biotin analysis using this compound would involve:

Automated Aliquoting: A robotic system dispenses precise volumes of samples (e.g., plasma) into the wells of a microtiter plate.

Internal Standard Addition: The same system adds a consistent amount of this compound solution to every well.

Automated Extraction: Protein precipitation or solid-phase extraction (SPE) is performed in the plate format using automated liquid handlers and vacuum/centrifugation stations.

Direct Analysis: The final extracts are often injected directly into the LC-MS system using an autosampler that can handle microtiter plates.

Some advanced systems utilize automated online extraction, where the raw sample is injected, and the extraction and clean-up are performed by the LC system itself before the sample reaches the analytical column, further streamlining the process. nih.gov The use of this compound is critical in these automated workflows to control for any systematic variations in liquid handling or extraction efficiency across a large batch of samples, ensuring high-quality, reliable data in a high-throughput environment.

Integration with Automated Liquid Handling Systems for Research Sample Processing

High-throughput screening and large-scale research studies necessitate the processing of hundreds to thousands of samples, a task for which manual preparation is impractical due to issues of time, labor, and potential for human error. Automated liquid handling systems are instrumental in this context, offering unparalleled precision, reproducibility, and throughput. The integration of a stable isotope-labeled (SIL) internal standard like this compound into these automated workflows is critical for ensuring data quality and reliability.

In a typical automated workflow, a robotic liquid handler is programmed to perform a series of precise operations. This includes the addition of a fixed concentration of this compound to every sample, standard, and quality control at the very first stage of sample preparation. Subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, are also automated.

The primary role of this compound is to serve as an internal standard in isotope dilution mass spectrometry (IDMS). Because this compound is chemically identical to the endogenous biotin being measured (the analyte), it experiences the same processing variations. nih.gov Any loss of analyte during the multi-step extraction and cleanup process is mirrored by a proportional loss of the SIL internal standard. Similarly, it is affected by the same matrix effects (ion suppression or enhancement) during analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.compsu.edu

Orthogonal Analytical Approaches for Biotin Research and Comparison with Isotopic Methods

To ensure the validity and accuracy of analytical results, it is often necessary to employ orthogonal methods—independent analytical techniques that measure the same attribute based on different physical principles. alphalyse.comfluidimaging.com This approach provides a more comprehensive and reliable characterization of the analyte. In biotin research, several spectroscopic and chromatographic techniques serve as orthogonal counterparts to isotopic methods.

Complementary Spectroscopic and Chromatographic Techniques

While isotope dilution mass spectrometry (IDMS) is a powerful tool for biotin quantification, other established methods provide valuable, independent verification. These techniques are often used in method validation and in laboratories where mass spectrometry is not available.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common chromatographic technique that separates biotin from other components in a sample. However, biotin has a poor, non-specific UV chromophore, which results in low sensitivity. service.gov.uk This method is generally suitable only for high-concentration samples, such as pharmaceutical preparations or vitamin premixes, and is not ideal for biological samples where biotin levels are typically low. service.gov.uk

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): To overcome the sensitivity limitations of UV detection, derivatization techniques are employed. A widely used approach involves a post-column reaction where the biotin eluting from the HPLC column is mixed with fluorescently-labeled avidin (B1170675). service.gov.uk The strong and specific binding between biotin and avidin results in a fluorescent complex that can be detected with high sensitivity, making this method suitable for food and other complex matrices. service.gov.uk

Microbiological Assay: This is a "classical" method for biotin determination. service.gov.uk It relies on the growth of a microorganism, such as Lactobacillus plantarum, which requires biotin for its proliferation. The extent of microbial growth is proportional to the amount of biotin in the sample. While these assays are very sensitive, they are also labor-intensive, time-consuming, and can suffer from lower precision and questionable specificity compared to chromatographic methods. oup.comscirp.org Other compounds in the sample matrix can either promote or inhibit microbial growth, leading to inaccurate results. scirp.org

The following table provides a comparative overview of these orthogonal techniques against the isotopic method.

| Feature | Isotope Dilution MS (with this compound) | HPLC-UV | HPLC-Fluorescence | Microbiological Assay |

| Principle | Mass-to-charge ratio | UV Absorbance | Fluorescence | Microbial Growth |

| Specificity | Very High | Low to Moderate | High (due to avidin binding) | Moderate to Low |

| Sensitivity | Very High | Low | High | Very High |

| Precision | Very High | High | High | Low |

| Throughput | High (with automation) | Moderate | Moderate | Low |

| Matrix Effect | Corrected by IS | Susceptible | Susceptible | Susceptible |

| Primary Use | Complex biological samples, research | High-concentration samples (e.g., pharmaceuticals) | Food analysis, research | Historical analysis, functional measurement |

Advantages of Stable Isotope Labeling over Non-Isotopic Methods in Specific Research Contexts

The use of a stable isotope-labeled internal standard like this compound in an IDMS framework offers distinct and significant advantages over non-isotopic methods, particularly in complex bioanalytical research.

The most critical advantage is the ability to correct for matrix effects. nih.govresearchgate.net Biological samples such as plasma, urine, and tissue extracts are incredibly complex, containing numerous endogenous compounds. During LC-MS analysis, some of these co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, either suppressing or enhancing its signal. chromatographyonline.compsu.edu This phenomenon can lead to significant inaccuracies. Because a SIL standard like this compound is chemically identical to the analyte, it co-elutes from the HPLC column and experiences the exact same degree of ion suppression or enhancement. nih.gov The ratio of the analyte to the internal standard remains constant, thus providing a highly accurate measurement irrespective of the matrix effect. Non-isotopic methods, such as those using an external calibration curve, cannot compensate for these sample-specific variations and are therefore prone to greater inaccuracy. nih.gov

Furthermore, the IDMS approach corrects for variability in sample extraction and handling. nih.gov In complex, multi-step sample preparation protocols, especially those that are automated for high throughput, it is almost impossible to achieve 100% recovery for every sample. By adding this compound at the very beginning of the process, the SIL standard accounts for any analyte lost during protein precipitation, extraction, and transfer steps.

This combination of correcting for both physical sample loss and analytical matrix effects makes IDMS with a SIL standard the gold standard for quantitative bioanalysis, providing superior accuracy and precision compared to non-isotopic approaches. nih.gov Studies have shown that LC-MS/MS methods for biotin using a deuterated internal standard are faster and have higher specificity than microbiological assays. nih.gov Similarly, the precision of LC-based methods is reported to be much better than that of microbiological assays. oup.com

The table below summarizes these key advantages.

| Advantage of Stable Isotope Labeling | Description | Impact on Research |

| Correction for Matrix Effects | The SIL internal standard co-elutes with the analyte and experiences identical ion suppression or enhancement in the MS source. | Provides highly accurate and reliable quantification in complex biological matrices like plasma and urine. |

| Compensation for Sample Loss | The SIL standard is added at the start of sample preparation and accounts for any analyte lost during extraction, and handling. | Improves precision and accuracy, especially in high-throughput workflows with multi-step, automated sample processing. |

| Enhanced Specificity | Mass spectrometry can definitively distinguish between the analyte and its labeled standard based on mass, ensuring the signal is unique. | Reduces the risk of interference from other compounds, leading to more trustworthy data for clinical and metabolic studies. |

| Improved Precision | By normalizing to the internal standard's signal, run-to-run variations in instrument performance and injection volume are minimized. | Increases the reproducibility and comparability of data across large sample sets and different analytical batches. |

Elucidation of Biochemical Pathways and Metabolic Flux Analysis with Rac Biotin D4

Investigating Biotin (B1667282) Biosynthesis and Catabolism in Model Organisms and Cellular Systems

The use of isotopically labeled biotin analogues, including rac Biotin-d4, is fundamental to understanding how organisms synthesize, utilize, and break down this vital vitamin. These tracers allow for the mapping of metabolic routes and the characterization of the enzymes involved.

Tracing Carbon and Deuterium (B1214612) Flow in Biotinogenic Pathways using this compound Precursors

While mammals cannot synthesize biotin and must obtain it from their diet or gut microbiota, many bacteria, fungi, and plants possess the necessary biosynthetic pathway. nih.govkegg.jp The final and most complex step in this pathway is the insertion of a sulfur atom into dethiobiotin (B101835) (DTB) to form biotin, a reaction catalyzed by the enzyme biotin synthase. kegg.jp

Studies using precursors labeled with stable isotopes like deuterium are critical for elucidating this and other metabolic steps. By supplying a model organism, such as E. coli, with a deuterated precursor, researchers can trace the flow of the deuterium atoms through the pathway to the final biotin molecule. For example, if this compound were used as a tracer in an organism capable of biotin catabolism, the deuterium label would allow scientists to follow the breakdown of the biotin molecule. The primary catabolic routes for biotin in mammals involve the β-oxidation of its valeric acid side chain and the oxidation of the sulfur atom. nih.govcreative-proteomics.com Using this compound, the appearance of the d4-label in catabolites such as d4-bisnorbiotin or d4-biotin sulfoxide (B87167) could be monitored over time, providing quantitative data on the rates of these catabolic pathways. annualreviews.org

Enzymatic Reaction Mechanism Studies with Deuterated Biotin Analogues

Deuterated analogues are invaluable for studying the mechanisms of enzymatic reactions, particularly for probing the breaking of carbon-hydrogen (C-H) bonds. This is due to the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium atom can significantly slow down the rate of a reaction if the cleavage of that C-H bond is a rate-limiting step. libretexts.orgwikipedia.org

The mechanism of biotin synthase, a radical S-adenosylmethionine (SAM) enzyme, has been a subject of intense study. annualreviews.org It catalyzes the insertion of sulfur by abstracting hydrogen atoms from the C6 and C9 positions of its substrate, dethiobiotin (DTB). smpdb.ca To investigate this, scientists have synthesized DTB molecules specifically deuterated at these positions. smpdb.ca Experiments using these deuterated substrates showed that deuterium was transferred from DTB to a 5'-deoxyadenosine (B1664650) molecule, providing the first direct evidence for the involvement of a 5'-deoxyadenosyl radical in the reaction mechanism. smpdb.ca Furthermore, a large KIE of approximately 7.95 was observed when using deuterated DTB, indicating that the abstraction of a hydrogen atom is indeed a rate-limiting step in the catalytic cycle of biotin synthase. hawaii.edu These studies exemplify how deuterated analogues, conceptually similar to this compound, are used to uncover fundamental enzymatic mechanisms.

Differential Metabolism of Racemic Biotin Stereoisomers in Research Models

Biotin has eight possible stereoisomers, but only one, d-biotin, is naturally occurring and biologically active. nih.gov The enzymes involved in biotin metabolism are highly stereospecific. Holocarboxylase synthetase (HCS) is the enzyme responsible for covalently attaching biotin to its target apocarboxylases, thereby activating them. oregonstate.edumetabolicsupportuk.orgwikipedia.org HCS specifically recognizes and utilizes only the d-biotin isomer. nih.gov Similarly, biotinidase, the enzyme that recycles biotin by cleaving it from degraded proteins (in the form of biocytin), is also stereospecific for the natural d-form. youtube.comnih.govmdpi.com

When a research model is presented with this compound, which contains both d-Biotin-d4 and l-Biotin-d4, a clear differential metabolism is expected. The d-Biotin-d4 isomer would be actively transported into cells via transporters like the sodium-dependent multivitamin transporter (SMVT) and utilized by HCS to be incorporated into the five mammalian biotin-dependent carboxylases. oregonstate.edu It would also be subject to the standard catabolic pathways. nih.gov In contrast, the l-Biotin-d4 isomer would not be recognized by HCS or biotinidase. nih.govmdpi.com Consequently, it would not be incorporated into enzymes or efficiently recycled. It is expected that the l-Biotin-d4 would largely remain unmetabolized and be excreted from the system, likely in the urine. A study using this compound would therefore show the accumulation of d4-labeled holocarboxylases derived only from the d-isomer, while the l-isomer would be detected as an unchanged, excreted compound.

Role of this compound in Metabolic Flux Analysis in Research Models

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. youtube.commdpi.com By introducing a stable isotope-labeled substrate, such as the d-Biotin-d4 from a racemic mixture, researchers can trace the label's incorporation into downstream metabolites and proteins, providing a dynamic view of metabolic activity. nih.govresearchgate.net

Quantifying Fluxes through Biotin-Dependent Carboxylases in Cell Cultures and Animal Tissues

In mammals, there are five essential biotin-dependent carboxylases: Acetyl-CoA carboxylase 1 and 2 (ACC1/2), Pyruvate carboxylase (PC), Propionyl-CoA carboxylase (PCC), and 3-Methylcrotonyl-CoA carboxylase (MCC). creative-proteomics.comnih.gov These enzymes are critical nodes in fatty acid synthesis, gluconeogenesis, and amino acid catabolism. researchgate.netresearchgate.net The activity of these enzymes can vary significantly between different cell types and in response to biotin availability. imrpress.com

By using d-Biotin-d4 as a tracer, the rate of its incorporation into the total pool of these five carboxylases can be measured. This provides a direct quantification of the flux of holocarboxylase synthesis. In a typical experiment, cell cultures or animal models are exposed to this compound. Over time, tissue samples are collected, proteins are extracted, and the amount of d4-labeled holocarboxylase is quantified using liquid chromatography-mass spectrometry (LC-MS). This allows for the calculation of the rate of biotinylation and can reveal how this flux changes under different physiological conditions, such as in response to biotin deficiency or in disease states like cancer where metabolic pathways are reprogrammed. researchgate.netresearchgate.net

Table 1: Representative Activities of Biotin-Dependent Carboxylases in Various Cell Types under Biotin-Sufficient Conditions

This table illustrates the baseline activity of the four major carboxylases in different cell lines, which represents the potential metabolic flux that could be quantified using isotopic tracers like d-Biotin-d4. Data is hypothetical and based on findings reported in scientific literature. imrpress.com

| Cell Type | Pyruvate Carboxylase (PC) | Propionyl-CoA Carboxylase (PCC) | 3-Methylcrotonyl-CoA Carboxylase (MCC) | Acetyl-CoA Carboxylase (ACC) |

| NB2a Neuroblastoma | 150 ± 25 | 250 ± 30 | 300 ± 45 | 80 ± 15 |

| Primary Cortical Neurons | 120 ± 20 | 200 ± 25 | 220 ± 30 | 60 ± 10 |

| HaCaT Keratinocytes | 80 ± 15 | 450 ± 50 | 550 ± 60 | 150 ± 20 |

| Skin Fibroblasts | 50 ± 10 | 600 ± 75 | 700 ± 80 | 200 ± 25 |

| Activity is expressed in pmol/min/mg protein (mean ± SD). |

Isotopic Steady-State and Non-Steady-State Flux Analysis Applications

Metabolic flux analysis can be performed under two general conditions: isotopic steady-state and non-steady-state (or transient).

Isotopic Steady-State MFA: In this approach, a system (e.g., cell culture) is supplied with the isotopic tracer (d-Biotin-d4) for a prolonged period until the labeling of the metabolites and proteins of interest reaches a constant level (steady state). nih.gov At this point, the isotopic enrichment of the holocarboxylases reflects the relative contributions of biotin from the tracer versus any unlabeled endogenous sources. This allows for the determination of relative flux distribution through the biotin-dependent pathways under specific metabolic conditions. researchgate.net

Isotopically Non-Steady-State Flux Analysis (INST-MFA): This powerful method measures the rate of isotope incorporation over time, before a steady state is reached. mdpi.com INST-MFA provides a more dynamic picture of metabolism and can measure absolute flux values. For example, a "pulse-chase" experiment could be performed where cells are pulsed with d-Biotin-d4 for a short period, followed by a "chase" with unlabeled biotin. By measuring the rate of d4-label incorporation during the pulse and its rate of disappearance (turnover) during the chase, researchers can calculate the absolute rates of holocarboxylase synthesis and degradation. This approach is particularly useful for studying rapid metabolic responses to stimuli or changes in nutrient availability. nih.gov

Table 2: Illustrative Data from a Hypothetical INST-MFA Experiment Measuring Holocarboxylase Synthesis Rate

This table shows simulated data representing the incorporation of d-Biotin-d4 into total holocarboxylases in fibroblasts over a short time course.

| Time Point (Hours) | Labeled Holocarboxylase Pool (fmol/mg protein) | Calculated Synthesis Flux (fmol/hr/mg protein) |

| 0 | 0 | - |

| 1 | 12.5 ± 1.5 | 12.5 |

| 2 | 24.8 ± 2.1 | 12.3 |

| 4 | 49.5 ± 3.5 | 12.4 |

| 6 | 73.8 ± 5.0 | 12.3 |

| Data represents mean ± SD. |

Research into Biotin Transport and Cellular Uptake Mechanisms using Deuterated Forms

The study of how biotin enters and exits cells is crucial for understanding its physiological roles and the mechanisms of biotin-dependent diseases. The use of deuterated forms of biotin, such as this compound, has become an invaluable tool in this area of research. The stable isotope label allows for the precise tracking and quantification of biotin's movement across cellular membranes without altering its fundamental biochemical properties.

Characterization of Biotin Transporters in Isolated Cells and Vesicles

Researchers utilize isolated cells and membrane vesicles to dissect the specific proteins responsible for biotin transport. In these controlled environments, this compound can be introduced, and its uptake can be measured over time. By manipulating experimental conditions, such as pH, temperature, and the presence of inhibitors, the characteristics of biotin transporters can be determined. For instance, studies can differentiate between active transport, which requires energy, and passive diffusion. The use of this compound in conjunction with liquid chromatography-mass spectrometry (LC-MS) allows for highly sensitive detection, enabling the characterization of both high-affinity and low-affinity transport systems.

Kinetic Studies of Biotin Uptake and Efflux using this compound as a Tracer

Kinetic studies are essential for understanding the dynamics of biotin transport. By employing this compound as a tracer, researchers can perform detailed analyses of the rates of biotin uptake and efflux. In a typical experiment, cells are incubated with varying concentrations of this compound, and the intracellular concentration is measured at different time points. This data allows for the calculation of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax), which provide insights into the affinity of the transporter for biotin and its maximum transport capacity, respectively. Similarly, efflux studies can be conducted by pre-loading cells with this compound and then monitoring its exit from the cells into the surrounding medium. These studies have been instrumental in understanding how cells maintain biotin homeostasis.

Interaction of Biotin and its Analogs with Biomacromolecules in Research

The remarkably strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin is a cornerstone of many biotechnological applications. The use of labeled biotin analogs like this compound allows for detailed investigation of these and other biotin-protein interactions.

Binding Affinity Studies of this compound with Avidin/Streptavidin and Biotin-Binding Proteins

The binding of biotin to avidin and streptavidin is one of the strongest non-covalent interactions known in nature. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques used to quantify the thermodynamics and kinetics of this binding. By using this compound, researchers can precisely measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. These studies help to elucidate the molecular forces driving the high-affinity binding and can be used to screen for and characterize other biotin-binding proteins. The slight increase in mass due to the deuterium atoms in this compound is readily detectable by mass spectrometry, providing an additional tool for confirming binding in pull-down assays.

Investigating Protein Biotinylation Events in Cellular Systems

Biotinylation is the process of covalently attaching biotin to proteins, a post-translational modification essential for the function of several carboxylase enzymes. americanchemicalsuppliers.com To study this process, cells can be cultured in media supplemented with this compound. The deuterated biotin is then incorporated into newly synthesized biotinylated proteins. These labeled proteins can be detected and quantified using mass spectrometry-based proteomics. This approach allows researchers to identify novel biotinylated proteins, to study the regulation of biotinylation under different physiological conditions, and to determine the turnover rates of biotinylated proteins.

Developing Biotinylated Chemical Probes for Target Identification in Biochemical Research

Biotin's high affinity for avidin and streptavidin makes it an ideal tag for chemical probes designed to identify the cellular targets of drugs and other small molecules. A common strategy is to synthesize a derivative of a molecule of interest that is linked to biotin. The use of a deuterated biotin analog, such as this compound, in these probes offers an advantage in mass spectrometry-based target identification workflows. The unique isotopic signature of the probe facilitates the differentiation of true binding partners from non-specific background proteins in complex cellular lysates. This "stable isotope labeling with amino acids in cell culture" (SILAC)-like approach, but with a labeled probe, enhances the confidence in target identification.

Integration of Rac Biotin D4 in Modern Omics Research and Isotopic Tracing Techniques

Quantitative Proteomics Applications with rac Biotin-d4 and Biotin-Tagged Peptides

The inherent affinity of biotin (B1667282) for avidin (B1170675) and streptavidin has long been exploited for the enrichment of biotinylated proteins and peptides. The introduction of isotopically labeled biotin, such as this compound, adds a quantitative dimension to these affinity-based purification strategies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Approaches for Biotinylated Peptides

While traditional Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involves the metabolic incorporation of heavy amino acids, the use of isotopically labeled biotin offers a complementary or alternative strategy for quantitative proteomics. In this approach, instead of labeling the entire proteome, quantification is focused on proteins that have been biotinylated, often through proximity-labeling techniques that identify protein-protein interactions.

A methodology known as Biotinylation Site Identification Technology (BioSITe) demonstrates the power of using isotopically labeled biotin. nih.gov In this strategy, two cell populations can be treated under different conditions. One population is exposed to a light, unlabeled biotin, while the other is exposed to a heavy, isotopically labeled biotin, such as a d4-biotin. Following proximity labeling, the cell lysates are combined, and biotinylated proteins are enriched. Mass spectrometry analysis can then distinguish between the light and heavy biotin-tagged peptides, allowing for the relative quantification of protein interactions or modifications between the two conditions. This approach can circumvent the need for metabolic labeling methods like SILAC, providing a more direct quantification of the biotinylated sub-proteome. nih.gov

Table 1: Comparison of Traditional SILAC and Labeled-Biotin Approaches

| Feature | Traditional SILAC | Labeled-Biotin Approach (e.g., with this compound) |

| Labeling Agent | Isotopically labeled amino acids (e.g., ¹³C₆-Arginine) | Isotopically labeled biotin (e.g., this compound) |

| Scope of Labeling | Entire proteome of the cell | Proteins that are biotinylated (e.g., through proximity labeling) |

| Quantification | Relative abundance of all identified proteins | Relative abundance of biotinylated proteins |

| Primary Application | Global quantitative proteomics, protein turnover studies | Quantitative analysis of protein-protein interactions, subcellular proteomes |

Isotopic Quantitative Protein Interaction Reporter (iqPIR) Technologies and Biotinylation

While specific research explicitly detailing the use of this compound in Isotopic Quantitative Protein Interaction Reporter (iqPIR) technologies is not widely available, the principles of iqPIR are compatible with the use of isotopically labeled biotin. iqPIR and related techniques often rely on the labeling of interacting proteins for subsequent quantification. Proximity ligation assays, for instance, could incorporate a biotinylated probe that is isotopically labeled, allowing for the quantification of the interaction event.

The use of a deuterated biotin tag would provide a distinct mass shift, enabling the differentiation and quantification of protein interactions under different experimental conditions, analogous to other stable isotope labeling strategies.

Mass Spectrometry-Based Characterization of Protein Biotinylation Dynamics

The use of this compound is particularly advantageous for studying the dynamics of protein biotinylation by mass spectrometry. By employing a pulse-chase-like experiment, researchers can track the turnover and dynamics of protein interactions or the activity of biotin-modifying enzymes.

For example, cells could be first incubated with unlabeled biotin and then switched to a medium containing this compound. By analyzing samples at different time points, it is possible to measure the rate of incorporation of the heavy biotin, providing insights into the dynamics of protein biotinylation. A method called "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the direct mass spectrometric detection of biotinylated proteins and peptides, which would be instrumental in such dynamic studies. nih.govresearchgate.net The ability to directly detect and quantify the heavy-labeled biotinylated peptides allows for a precise characterization of the temporal changes in protein biotinylation. nih.govresearchgate.net

Metabolomics Studies Leveraging this compound for Enhanced Quantification

In metabolomics, stable isotope-labeled compounds are crucial for accurate quantification, serving as internal standards to correct for variations in sample preparation and mass spectrometry analysis.

Isotope-Labeled Metabolite Profiling and Relative Quantification

While this compound can theoretically be used as a tracer to follow the metabolic fate of biotin, its primary application in metabolomics has been as an internal standard for the precise quantification of biotin itself in various biological samples. google.com In this context, a known amount of this compound is added to a biological sample at the beginning of the sample preparation process. During mass spectrometry analysis, the signal intensity of the endogenous, unlabeled biotin is compared to the signal intensity of the added this compound. Because the labeled and unlabeled forms of biotin have nearly identical chemical and physical properties, they behave similarly during extraction and ionization. This allows for the correction of any sample loss or matrix effects, leading to highly accurate and precise quantification of biotin levels.

This approach is a form of isotope-labeled metabolite profiling, albeit targeted to a single metabolite. The accurate measurement of biotin is critical in studies of nutrition, metabolic disorders, and the function of biotin-dependent enzymes.

Table 2: Example of a Standard Curve for Biotin Quantification using this compound

| Concentration of Biotin (ng/mL) | Peak Area of Biotin | Peak Area of this compound (Internal Standard) | Peak Area Ratio (Biotin / this compound) |

| 0.1 | 1,500 | 15,000 | 0.10 |

| 0.5 | 7,600 | 15,200 | 0.50 |

| 1.0 | 15,100 | 15,100 | 1.00 |

| 5.0 | 75,500 | 15,100 | 5.00 |

| 10.0 | 152,000 | 15,200 | 10.00 |

This table represents hypothetical data to illustrate the principle of using an internal standard for quantification.

Data Processing and Bioinformatic Tools for Stable Isotope Tracing Data in Metabolomics

The data generated from metabolomics studies using stable isotope tracers require specialized bioinformatics tools for processing and analysis. cabidigitallibrary.orgnih.gov When this compound is used as an internal standard, the data analysis workflow is relatively straightforward. It involves the extraction of ion chromatograms for both the unlabeled biotin and the d4-labeled internal standard. The peak areas are then integrated, and their ratio is used to calculate the concentration of endogenous biotin based on a calibration curve.

For broader stable isotope tracing experiments, where the labeled atom is incorporated into multiple downstream metabolites, more complex software is required. Tools such as MetaboAnalyst, MZmine, and XCMS are widely used for processing raw mass spectrometry data, including peak detection, alignment, and quantification. nih.govdoe.gov For the specific analysis of isotope labeling data, software like IsoCor, Isotope Correction Toolbox, and various custom scripts are employed to correct for the natural abundance of isotopes and to calculate the extent of label incorporation into different metabolites. While these tools are generally applicable to data from deuterium-labeled compounds, their application in studies specifically using this compound as a tracer for biotin metabolism would follow the same principles. doe.govresearchgate.net

Non-Targeted and Targeted Isotopic Tracing Strategies with this compound

The integration of stable isotope-labeled compounds into metabolic research has revolutionized our understanding of complex biological systems. nih.gov Among these, deuterated molecules such as this compound offer a powerful tool for tracing the fate of biotin in various metabolic pathways. This section explores the strategic implementation of this compound in both non-targeted and targeted isotopic tracing studies, focusing on its potential for methodological innovation and its application in diverse research contexts.

Isotopic tracing with stable, non-radioactive isotopes allows researchers to follow the journey of a molecule through various biochemical reactions within a cell or organism. nih.gov In this context, this compound, a biotin molecule where four hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612), serves as an ideal tracer. nih.gov Its chemical behavior is nearly identical to its unlabeled counterpart, allowing it to be processed by enzymes in the same manner. youtube.com However, its increased mass allows it to be distinguished and quantified by mass spectrometry, providing a dynamic view of metabolic fluxes. nih.gov

Development of New Tracer Methodologies for Unraveling Unknown Metabolic Pathways

The unique structure of this compound presents an opportunity for the development of novel tracer methodologies aimed at discovering previously uncharacterized metabolic pathways involving biotin. Biotin is known to be a crucial co-factor for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism. nih.gov However, emerging evidence suggests biotin may have roles beyond these classical pathways, including in gene regulation and cell signaling. hmdb.ca Isotopic tracing with this compound can be a pivotal technique to elucidate these non-canonical functions.

The development of new tracer methodologies would involve administering this compound to cell cultures or animal models and employing high-resolution mass spectrometry to perform non-targeted metabolomics analysis. nih.gov This approach aims to identify all metabolites that incorporate the deuterium label from this compound over time. By tracking the appearance of the d4-label in unexpected molecules, researchers can identify novel biotin-dependent or biotin-interacting metabolic pathways.

A key aspect of this methodological development is the optimization of analytical techniques to accurately detect and quantify the d4-isotopologues. This includes refining liquid chromatography methods to separate a wide range of potential biotin metabolites and optimizing mass spectrometry parameters to distinguish the labeled compounds from the natural isotopic background.

Below is a conceptual data table illustrating the type of findings that could emerge from a non-targeted analysis aimed at discovering new biotin metabolites using this compound.

Table 1: Hypothetical Novel Metabolites Identified Through Non-Targeted Tracing with this compound

| Metabolite ID | Mass-to-Charge Ratio (m/z) | Retention Time (min) | Isotopic Labeling | Putative Identification | Proposed Pathway Involvement |

|---|---|---|---|---|---|

| UKN-Biotin-1 | 350.1234 | 5.8 | d4 | Biotinylated Peptide Fragment | Protein Modification |

| UKN-Biotin-2 | 425.2345 | 8.2 | d4 | Biotin-ADP Conjugate | Cellular Signaling |

This table is illustrative and presents hypothetical data to demonstrate the potential discoveries from such research.

Application in Investigating Metabolic Adaptations in Diverse Research Conditions

The use of this compound extends to targeted isotopic tracing strategies, which are designed to investigate specific, known metabolic pathways under various conditions. This approach is particularly valuable for understanding how cells and organisms adapt their metabolism in response to physiological changes, disease states, or environmental stimuli.

In a targeted approach, researchers would focus on quantifying the incorporation of the d4-label from this compound into a predefined set of biotin-dependent metabolites. For instance, by measuring the rate of formation of d4-labeled malonyl-CoA (a product of the biotin-dependent enzyme acetyl-CoA carboxylase), one can directly assess the flux through the fatty acid synthesis pathway.

This methodology can be applied to a wide range of research areas. For example, in cancer research, it could be used to investigate how tumor cells alter their biotin metabolism to support rapid proliferation. In studies of metabolic disorders like diabetes, this compound could help elucidate how biotin supplementation affects glucose and lipid metabolism. nih.gov

The following table provides a conceptual overview of how targeted isotopic tracing with this compound could be used to compare metabolic flux in different research models.

Table 2: Conceptual Data from Targeted Isotopic Tracing of Biotin-Dependent Pathways with this compound

| Research Condition | Metabolite Measured | Isotopic Enrichment (%) | Calculated Flux (nmol/hr/mg protein) | Interpretation |

|---|---|---|---|---|

| Control Cells | d4-Malonyl-CoA | 15.2 ± 1.5 | 50.8 ± 5.1 | Baseline fatty acid synthesis |

| Cancer Cells | d4-Malonyl-CoA | 45.8 ± 3.2 | 152.7 ± 10.7 | Upregulated fatty acid synthesis |

| Control Mice | d4-Pyruvate Carboxylate | 22.5 ± 2.1 | 75.0 ± 7.0 | Normal gluconeogenic flux |

This table is illustrative and presents hypothetical data to demonstrate the application of this technique in comparative metabolic studies.

By providing a means to dynamically and quantitatively assess metabolic pathways, the application of this compound in both targeted and non-targeted tracing strategies holds significant promise for advancing our understanding of metabolic adaptations in health and disease.

Research Purity and Quality Control of Rac Biotin D4 for Scientific Investigations

Methodologies for Assessing Isotopic and Chemical Purity in Research-Grade rac Biotin-d4

Ensuring the quality of research-grade this compound involves distinct analyses to determine both its chemical and isotopic purity. Chemical purity refers to the percentage of the material that is the desired compound, while isotopic purity (or isotopic enrichment) refers to the percentage of the compound that contains the stable isotope label. canada.ca

Several analytical techniques are employed to verify these parameters. High-Performance Liquid Chromatography (HPLC) is a common method to assess chemical purity, with suppliers often guaranteeing a purity of >95% or higher. lgcstandards.comadvatechgroup.comsigmaaldrich.com Thin-Layer Chromatography (TLC) is another method used for purity assessment, providing a qualitative check for the presence of impurities. usbio.net

For determining isotopic purity and confirming the structure, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. canada.caalmacgroup.com High-resolution mass spectrometry can distinguish between the labeled compound and any unlabeled counterparts, allowing for accurate quantification of isotopic enrichment. almacgroup.com Quantitative ¹H-NMR is also a powerful technique for determining both chemical purity and the isotopic composition from carbon-13 satellite signals. canada.ca Suppliers of this compound often provide a certificate of analysis detailing the isotopic distribution, which may show the percentage of d4, d3, d2, d1, and d0 species present. usbio.net For instance, a typical high-quality batch might have an isotopic purity of 99% for the d4 species. usbio.net

Table 1: Methodologies for Purity Assessment of this compound

| Parameter | Methodology | Typical Specification/Finding | Reference |

|---|---|---|---|

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >95% | lgcstandards.comadvatechgroup.com |

| Chemical Purity | Thin-Layer Chromatography (TLC) | Single spot, Rf=0.3 in Dichloromethane: Methanol (B129727): Acetic acid (9:1:0.1) | usbio.net |

| Isotopic Purity | Mass Spectrometry (MS) | ≥98 atom % D; M+4 mass shift | sigmaaldrich.comalmacgroup.com |

| Isotopic & Chemical Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to reference structure; assessment of isotopic composition | canada.causbio.net |

Stability Studies of this compound in Various Research Solvents and Storage Conditions

The stability of this compound is critical for its effective use as an internal standard. Stability studies evaluate the compound's integrity under different storage temperatures and in various solvents.

For long-term storage, this compound should be kept at -20°C. sigmaaldrich.comusbio.net While short-term storage at room temperature may be possible, refrigerated or frozen conditions are recommended to prevent degradation. usbio.netnih.gov Studies on general stable isotope-labeled metabolite mixes show they are largely stable for up to 10 freeze-thaw cycles and can be safely stored in solution for at least two weeks without significant loss of signal intensity. nih.gov However, prolonged storage of over three weeks may lead to some degradation. nih.gov

The choice of solvent is also important. This compound is sparingly soluble in methanol and DMSO. usbio.net While stable isotopes are generally not as reactive as radiolabeled compounds, care must be taken. moravek.com It is generally advisable to avoid storing deuterated compounds in acidic or basic solutions to prevent the possibility of deuterium (B1214612) exchange. researchgate.net The sulfur atom in the biotin (B1667282) structure can be susceptible to oxidation, forming biotin sulfoxide (B87167) or biotin sulfone, particularly in the presence of oxidizing agents like hydrogen peroxide. nih.gov

Table 2: Stability and Storage Recommendations for this compound

| Condition | Recommendation/Finding | Reference |

|---|---|---|

| Long-Term Storage | Store at -20°C as a solid. | sigmaaldrich.comusbio.net |

| Short-Term Storage | Room temperature storage is possible for short periods only. | usbio.net |

| Solution Storage | Stable for at least 2 weeks when refrigerated or frozen. | nih.gov |

| Freeze-Thaw Cycles | Generally stable for up to 10 cycles. | nih.gov |

| Recommended Solvents | Sparingly soluble in DMSO and Methanol. | usbio.net |

Impact of Impurities and Isotopic Contamination on Research Data Integrity

The presence of chemical or isotopic impurities in this compound can severely compromise the integrity of research data. nih.gov As a stable isotope-labeled internal standard, its primary role is to ensure precise and accurate quantification by correcting for variations during sample preparation and analysis. clearsynth.com

Isotopic contamination, which refers to the presence of lower mass isotopologues (e.g., d0, d1, d2, d3) in the this compound standard, can lead to erroneous results. usbio.netalmacgroup.com If not accounted for, the signal from these contaminants can overlap with the signal of the native (unlabeled) analyte being measured, leading to an overestimation of the analyte's concentration. almacgroup.com Modern analytical software can correct for the natural abundance of isotopes and known tracer impurities, but failure to apply these corrections can result in largely distorted data and potential misinterpretation of findings. nih.gov

Chemical impurities, which are any compounds other than biotin, can also interfere with the analysis. They may co-elute with the analyte or the internal standard, causing ion suppression or enhancement in the mass spectrometer, which in turn affects the accuracy of quantification. clearsynth.com The use of a high-purity standard minimizes these matrix effects. clearsynth.com Therefore, using a well-characterized standard with known chemical and isotopic purity is fundamental to achieving reliable and reproducible quantitative results. hilarispublisher.com

Table 3: Potential Impact of Impurities on Research Data

| Type of Impurity | Potential Impact | Mechanism | Reference |

|---|---|---|---|

| Isotopic Contaminants (e.g., d0, d1) | Inaccurate quantification (overestimation) of the target analyte. | Signal from unlabeled or partially labeled impurities contributes to the analyte's signal. | almacgroup.comnih.gov |

| Chemical Impurities | Inaccurate quantification, poor reproducibility. | Co-elution can cause ion suppression or enhancement (matrix effects). | clearsynth.com |

| Deuterium Exchange | Underestimation of the internal standard concentration, leading to inaccurate quantification. | Loss of the deuterium label causes a shift in the mass-to-charge ratio. | hilarispublisher.comacanthusresearch.com |

Future Directions and Emerging Research Applications of Rac Biotin D4

Development of Novel Isotope-Labeled Biotin (B1667282) Analogs for Specific Research Questions

The utility of rac Biotin-d4 has paved the way for the development of a new generation of isotope-labeled biotin analogs, designed to answer highly specific biological questions. While deuterium (B1214612) labeling is a cornerstone, researchers are increasingly incorporating other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) to create multi-labeled isotopologues. creative-proteomics.cominnovagen.com These advanced tracers are engineered for distinct applications, from quantifying metabolic flux to identifying protein-protein interactions.

The synthesis of these novel analogs involves site-specific isotope placement, which is crucial for their experimental utility. For instance, labeling specific carbon atoms within the biotin molecule can help elucidate the precise atom transitions during metabolic reactions. nih.govarkat-usa.org This level of detail is essential for metabolic flux analysis (MFA), where the goal is to quantify the rates of intracellular reactions. nih.govresearchgate.net

Furthermore, isotopically labeled biotin analogs are proving invaluable in proteomics. In techniques like proximity-dependent biotinylation (e.g., BioID, TurboID), an enzyme fused to a protein of interest releases reactive biotin, labeling nearby proteins. nih.govresearchgate.netkjpp.net By using a "heavy" isotopically labeled biotin, researchers can use mass spectrometry to distinguish these specifically labeled proteins from background contaminants, significantly improving the accuracy of interactome mapping. nih.govescholarship.org This quantitative approach simplifies the analysis of differential protein interactions under various cellular conditions. nih.gov

Table 1: Examples of Novel Isotope-Labeled Biotin Analogs and Their Applications

| Isotope Label | Position of Label | Research Application | Specific Question Addressed |

| Deuterium (²H/D) | Valeric acid side chain | Metabolic Tracing | How is biotin catabolized via beta-oxidation? kegg.jp |

| Carbon-13 (¹³C) | Carbonyl group | Enzyme Mechanism Studies | What is the kinetic isotope effect of carboxylation reactions? nih.govnih.gov |

| Nitrogen-15 (¹⁵N) | Ureido ring | Proteomics (Quantitative) | How do protein-protein interaction networks change upon stimulus? nih.govckisotopes.comnih.gov |

| Multi-labeled (¹³C, ¹⁵N) | Multiple specific sites | Metabolic Flux Analysis | What are the relative contributions of different pathways to biotin synthesis? nih.govnih.gov |

Advanced Spectroscopic Techniques for Real-Time Monitoring of Biotin Metabolism

The ability to observe metabolic processes as they happen is a primary goal of modern cell biology. The use of this compound in conjunction with advanced spectroscopic techniques is bringing this goal closer to reality. These methods offer non-invasive, real-time monitoring of how biotin is absorbed, distributed, and utilized within living cells and organisms.

Raman Microspectroscopy has emerged as a particularly powerful tool. Deuterium labeling is ideal for this technique because the carbon-deuterium (C-D) bond vibrates at a frequency that falls within the "silent region" of a cell's natural Raman spectrum (approx. 1800–2800 cm⁻¹). uidaho.edubiorxiv.org This means the signal from the deuterated biotin is clear and distinct, without interference from other cellular components. nih.gov Deuterium Raman Imaging allows researchers to visualize the subcellular localization of this compound and its metabolites, providing spatial and temporal information about metabolic dynamics. This approach can reveal how different cell types or organelles handle biotin and can be used to screen the effects of drugs on biotin metabolism.

Mass Spectrometry (MS) remains a cornerstone for analyzing isotopically labeled compounds. Techniques like Mass Spectrometry Imaging (MSI) can map the distribution of this compound and its metabolic products directly in tissue sections, offering a snapshot of metabolic activity in a spatial context. mdpi.com Furthermore, high-resolution mass spectrometry is essential for quantifying the incorporation of the deuterium label into various downstream metabolites, which is the basis for metabolic flux studies. nih.govprinceton.edu The development of methods for the direct detection of biotinylated peptides in MS has significantly enhanced the sensitivity and reliability of proteomics experiments that use biotin as a tag. nih.govnih.gov

Table 2: Comparison of Spectroscopic Techniques for Biotin-d4 Monitoring

| Technique | Principle | Type of Data | Key Advantage for Biotin-d4 |

| Raman Microspectroscopy | Inelastic scattering of monochromatic light, detecting C-D bond vibrations. uidaho.edunih.gov | Spatial and temporal distribution in live cells. | C-D bond signal is in the cell's "silent region," providing a clear, high-contrast signal. nih.gov |

| Mass Spectrometry Imaging (MSI) | Measures mass-to-charge ratio of molecules ablated from a surface. mdpi.com | Spatial distribution in tissue sections. | High chemical specificity for identifying biotin and its specific metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds chromatographically before mass analysis. springernature.com | Quantitative levels of biotin and metabolites in extracts. | Gold standard for quantifying isotopic enrichment and determining metabolic rates. nih.govprinceton.edu |

Integration of this compound with Multi-Omics Approaches for Systems Biology Studies

To comprehend the full complexity of biological systems, researchers are increasingly turning to multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome. immune-system-research.com this compound serves as a powerful tool within this framework, providing dynamic metabolic data that can be integrated with other omics datasets to build comprehensive models of cellular function.

In metabolomics , this compound acts as a stable isotope tracer to delineate metabolic pathways. nih.govimmune-system-research.com By tracking the deuterium atoms, researchers can measure metabolic flux, which is the rate of turnover of molecules through a pathway. nih.govnih.gov This provides a dynamic view of metabolic activity that a static snapshot of metabolite concentrations cannot offer. immune-system-research.com This flux data is critical for understanding how metabolic networks adapt to genetic mutations, environmental changes, or disease states.

In proteomics , the applications are twofold. First, as biotin is an essential cofactor for several carboxylase enzymes, this compound can be used to study the lifecycle and activity of these vital proteins. kegg.jpnih.gov Second, as mentioned earlier, isotopically labeled biotin is used in proximity labeling techniques to map protein interaction networks. nih.govacs.org The quantitative data generated can be correlated with changes in gene expression (transcriptomics) or protein abundance (proteomics) to understand how protein interactions are regulated.

By integrating the metabolic flux data from this compound tracing with genomic and proteomic data, a more holistic understanding of biological regulation can be achieved. For example, researchers can determine how a mutation in a gene (genomics) leads to altered protein expression (proteomics) and, consequently, a rerouting of metabolic pathways (fluxomics via this compound).

Computational Modeling and Simulation of Biotin-Related Pathways Informed by Isotopic Data

The quantitative data generated from this compound experiments are essential inputs for computational modeling and simulation. These models allow researchers to test hypotheses, predict the behavior of metabolic networks, and understand the underlying principles of metabolic control.

Metabolic Flux Analysis (MFA) is a key computational technique that uses stable isotope tracing data to calculate intracellular metabolic fluxes. nih.govresearchgate.net The labeling patterns of metabolites, measured after introducing this compound, serve as constraints in a mathematical model of the metabolic network. researchgate.net By solving this model, MFA can provide a detailed map of cellular metabolism, revealing the activity of pathways that are difficult to measure directly. nih.govnih.gov

Kinetic modeling takes this a step further by incorporating enzyme kinetics to simulate the dynamic behavior of a pathway over time. Data from this compound experiments can help determine the parameters for these models. For instance, studying the Kinetic Isotope Effect (KIE) —the change in reaction rate upon isotopic substitution—can provide insights into the mechanism of biotin-dependent enzymes. nih.govwikipedia.orgprinceton.edu A significant KIE upon deuteration suggests that C-H bond cleavage is a rate-limiting step in the enzymatic reaction. wikipedia.orgismrm.org This information is crucial for building accurate kinetic models of enzymes like biotin carboxylase. nih.govnih.gov

These computational approaches, fueled by precise isotopic data from tracers like this compound, enable a systems-level understanding of biotin metabolism. researchgate.net They can predict how the system will respond to perturbations, such as nutrient fluctuations or the introduction of a drug, providing a powerful platform for both basic research and biotechnological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.